6-Chloro-2-isopropoxy-nicotinamide
Description
General Overview of Nicotinamide (B372718) in Biological Systems
Nicotinamide is a form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). acs.org NAD+ is a critical coenzyme in all living cells, participating in a vast array of biological processes. acs.orgresearchgate.net Its primary role is in redox reactions, where it acts as an electron carrier in metabolic pathways such as glycolysis and the tricarboxylic acid cycle, which are essential for energy production in the form of ATP. quora.comnih.gov
Beyond its function in metabolism, NAD+ is a substrate for several enzyme families, including sirtuins, poly (ADP-ribose) polymerases (PARPs), and CD38. quora.comresearchgate.netfrontiersin.org These enzymes are involved in vital cellular functions such as DNA repair, chromatin remodeling, cellular senescence, and immune responses. quora.comfrontiersin.org The consumption of NAD+ in these reactions highlights its importance in maintaining cellular homeostasis and health. researchgate.net
Rationale for Academic Research into Nicotinamide Derivatives
The central role of nicotinamide and NAD+ in cellular health has spurred significant academic research into their derivatives. A decline in NAD+ levels has been associated with aging and various age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. researchgate.netfrontiersin.orgnih.gov This has led to the exploration of NAD+ precursors and derivatives as potential therapeutic agents to replenish cellular NAD+ pools. nih.govnih.gov
Researchers are actively investigating how modifications to the nicotinamide structure can influence its biological activity, bioavailability, and stability. ontosight.ainih.gov The synthesis of novel nicotinamide derivatives allows for the exploration of their potential to modulate the activity of NAD+-dependent enzymes, offering new avenues for treating a wide range of diseases. ontosight.aiacs.orgnih.gov The study of these derivatives aims to develop compounds with enhanced properties, such as increased efficacy in boosting NAD+ levels or specific inhibitory or activating effects on key enzymes. acs.orgacs.org
Research Focus on 6-Chloro-2-isopropoxy-nicotinamide within the Nicotinamide Class
Within the broad class of nicotinamide derivatives, this compound has emerged as a compound of interest for researchers. Its specific chemical structure, featuring a chloro and an isopropoxy group on the pyridine (B92270) ring of nicotinamide, suggests the potential for unique biological activities. The presence of these functional groups can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn can influence its interaction with biological targets.
The rationale for focusing on this particular derivative lies in the systematic exploration of how different substituents on the nicotinamide scaffold affect its function. While detailed research findings on this compound are still emerging, its synthesis and chemical properties are being characterized to lay the groundwork for future biological evaluation. The table below provides the available chemical information for this compound.
| Property | Value |
| CAS Number | 1187191-12-3 |
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 g/mol |
Table 1: Chemical Properties of this compound
The study of such derivatives is crucial for building a comprehensive understanding of the structure-activity relationships within the nicotinamide class of compounds, ultimately guiding the design of new molecules with tailored biological functions.
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
6-chloro-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-5(2)14-9-6(8(11)13)3-4-7(10)12-9/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
VKLGLPVKDJFQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Isopropoxy Nicotinamide
Retrosynthetic Analysis and Design Principles for Nicotinamide (B372718) Derivatives
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions.
For 6-Chloro-2-isopropoxy-nicotinamide, the primary retrosynthetic disconnections are:
C-N Bond Disconnection: The amide bond is disconnected first, as amide formation is a reliable and high-yielding transformation. This simplifies the target molecule to its corresponding carboxylic acid precursor, 6-chloro-2-isopropoxy-nicotinic acid, and an ammonia (B1221849) equivalent.
C-O Bond Disconnection: The ether linkage of the isopropoxy group is disconnected next. This points to a nucleophilic aromatic substitution (SNAr) reaction, identifying 2,6-dichloronicotinic acid and an isopropoxide source as the precursors.
This analysis suggests a forward synthesis beginning with 2,6-dichloronicotinic acid. The key challenge in this design is achieving regioselective substitution of only one chlorine atom.
Precursor Synthesis and Intermediate Functionalization
The forward synthesis involves the preparation of key precursors and their sequential reaction to build the final product.
While the most direct route begins with 2,6-dichloronicotinic acid, the synthesis of various chloronicotinic acid scaffolds is a foundational aspect of this chemistry. These precursors are generally prepared via two main routes:
Oxidation of Alkylpyridines: A common industrial method involves the oxidation of a methyl group at the 3-position of a chloropyridine ring. For instance, 2-chloro-5-methylpyridine (B98176) can be oxidized to 6-chloronicotinic acid using strong oxidizing agents or through catalytic oxidation with oxygen. researchgate.netgoogle.com A greener approach utilizes ozone as the oxidant. google.com
Chlorination of Hydroxypyridines: Another route involves the chlorination of a hydroxynicotinic acid derivative. For example, 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid. orgoreview.com
For the synthesis of the target molecule, 2,6-dichloronicotinic acid serves as the most practical starting material.
This step is the most critical part of the synthesis, relying on a nucleophilic aromatic substitution (SNAr) reaction. The pyridine (B92270) ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups and bearing good leaving groups like chlorine.
In 2,6-dichloronicotinic acid, the chlorine atoms at the 2- and 6-positions are both activated. However, selective substitution at the C-2 position is achievable. Studies on 3-substituted 2,6-dichloropyridines show that reaction with an alkali metal alkoxide, such as sodium isopropoxide, preferentially occurs at the C-2 position (ortho to the substituent). researchgate.net This regioselectivity is attributed to the formation of a stable, six-membered cyclic transition state where the sodium ion coordinates to both the oxygen of the 3-substituent (the carboxylate) and the oxygen of the incoming alkoxide. researchgate.net This chelation effect directs the nucleophilic attack to the proximate C-2 position.
The reaction is typically performed by treating 2,6-dichloronicotinic acid with sodium isopropoxide (generated in situ from isopropanol (B130326) and a strong base like sodium hydride) in an aprotic solvent.
Table 1: Representative Conditions for Selective Alkoxylation
| Reactant | Reagent | Solvent | Temperature | Product | Ref. |
|---|---|---|---|---|---|
| 2,6-Dichloronicotinic acid | Sodium Isopropoxide | Tetrahydrofuran (THF) | 25-65°C | 6-Chloro-2-isopropoxy-nicotinic acid | researchgate.net |
Note: This table is based on analogous reactions described in the literature. Conditions may need to be optimized for the specific substrate.
The final step is the conversion of the carboxylic acid group of 6-chloro-2-isopropoxy-nicotinic acid into a primary amide. Several standard methods are available for this transformation. researchgate.net
Via Acyl Chloride: This is a classic and robust two-step method. The carboxylic acid is first activated by converting it into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with an ammonia source, such as aqueous or gaseous ammonia, to form the amide. khanacademy.orgyoutube.com
Using Coupling Agents: This approach facilitates the direct formation of the amide bond from the carboxylic acid and an amine, avoiding the harsh conditions of acyl chloride formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by ammonia. orgoreview.comfishersci.co.uk Other modern coupling agents include HATU and HBTU. researchgate.net
Table 2: Comparison of Amide Bond Formation Strategies
| Method | Activating Agent | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, (COCl)₂ | Acyl chloride | High reactivity, reliable | Harsh reagents, produces acidic byproducts |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For any synthetic route to be practical, especially for large-scale production, optimization of reaction conditions is paramount.
For the SNAr step: The choice of solvent is crucial. Non-polar, aprotic solvents with low hydrogen bond basicity are shown to favor the desired ortho-substitution. researchgate.net Temperature control is also vital to minimize side reactions and ensure high regioselectivity. The stoichiometry of the base and isopropanol must be carefully managed to prevent undesired side reactions.
For the Amidation step: When using the acyl chloride method, controlling the temperature during the addition of ammonia is important to manage the exothermicity of the reaction. If using coupling agents, the choice of agent and the addition of additives like HOBt can suppress side reactions and improve yields. For scalability, methods that minimize waste and avoid difficult purifications, such as using a solid-supported catalyst or a water-soluble coupling agent (like EDC), are preferred.
Novel Synthetic Approaches and Green Chemistry Considerations
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
Catalytic Processes: The use of catalytic amounts of cobalt acetate (B1210297) for the oxidation of 2-choro-5-methylpyridine to 6-chloronicotinic acid is a greener alternative to stoichiometric, heavy-metal-based oxidants like potassium permanganate. google.com
Atom Economy: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce solvent waste. A potential one-pot process could involve the SNAr reaction followed directly by the addition of an amidation agent.
Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether (CPME) is a key consideration. Research into performing nucleophilic aromatic substitutions in alternative media like ionic liquids or deep eutectic solvents is an active area.
Avoiding Hazardous Reagents: Moving away from hazardous reagents like thionyl chloride towards milder coupling agents for the amidation step aligns with green chemistry principles.
By integrating these considerations, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Structure Activity Relationship Sar Studies of 6 Chloro 2 Isopropoxy Nicotinamide and Its Analogs
Positional Scanning and Substituent Effects on Biological Activity Profiles
A systematic positional scanning of the 6-Chloro-2-isopropoxy-nicotinamide scaffold would be a critical first step in elucidating its SAR. This would involve the synthesis and biological evaluation of a library of analogs where each position of the pyridine (B92270) ring and the nicotinamide (B372718) side chain is systematically modified.
Key Areas for Investigation:
Positions 4 and 5 of the Pyridine Ring: The electronic and steric effects of introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro, and amino groups) at these positions would provide crucial insights into the pharmacophore.
Nicotinamide Nitrogen: Exploration of N-alkylation or N-arylation could probe the importance of the amide proton for target binding and may influence solubility and metabolic stability.
Amide Moiety: Modification of the primary amide to secondary or tertiary amides, or its replacement with other functional groups like esters or ketones, would clarify the role of this hydrogen-bonding motif.
A hypothetical data table for such a study is presented below, illustrating how the biological activity (e.g., IC₅₀ against a hypothetical target) could be correlated with substituent changes.
| Compound | R4 | R5 | Biological Activity (IC₅₀, µM) |
| 1 | H | H | - |
| 1a | F | H | - |
| 1b | Cl | H | - |
| 1c | H | F | - |
| 1d | H | Cl | - |
Data in this table is hypothetical and for illustrative purposes only, as no experimental data has been reported.
Stereochemical Influences on Molecular Recognition and Pharmacological Efficacy
The isopropoxy group at the 2-position introduces a potential for stereoisomerism if chiral centers are introduced elsewhere in the molecule or if the group itself is replaced by a chiral substituent. Understanding the stereochemical requirements for biological activity is paramount.
Future studies should focus on:
Introduction of Chiral Centers: Synthesizing analogs with chiral substituents, for example, at the 4- or 5-position, or by replacing the isopropoxy group with a chiral ether, would be informative.
Resolution and Biological Evaluation of Enantiomers: If a racemic mixture of a chiral analog shows activity, the individual enantiomers should be separated and tested to determine if the biological activity is stereospecific. This can provide valuable information about the three-dimensional nature of the binding pocket of its biological target.
Bioisosteric Replacements of the Chloro and Isopropoxy Moieties and their Impact
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical properties, potency, and metabolic stability of a lead compound. Systematic replacement of the chloro and isopropoxy groups of this compound would be a logical step in its optimization.
Potential Bioisosteric Replacements:
For the 6-Chloro Group:
Other Halogens: Fluorine, bromine, and iodine to probe the effect of size and electronegativity.
Small Alkyl Groups: Methyl or ethyl groups to explore steric tolerance.
Trifluoromethyl Group: To investigate the impact of a strong electron-withdrawing group.
Cyano Group: As a polar, linear substituent.
For the 2-Isopropoxy Group:
Other Alkoxy Groups: Methoxy, ethoxy, and cyclopropyloxy groups to assess the influence of size and conformation.
Alkylthio Groups: To evaluate the effect of replacing the ether oxygen with sulfur.
Small Alkyl or Cycloalkyl Groups: To determine if the ether linkage is essential for activity.
A hypothetical data table summarizing the impact of these replacements is shown below.
| Compound | Substitution at C6 | Substitution at C2 | Biological Activity (IC₅₀, µM) |
| 1 | Cl | O-iPr | - |
| 2a | F | O-iPr | - |
| 2b | CF₃ | O-iPr | - |
| 2c | Cl | O-Me | - |
| 2d | Cl | S-iPr | - |
Data in this table is hypothetical and for illustrative purposes only, as no experimental data has been reported.
Conformational Analysis and Ligand-Target Interaction Modalities
In the absence of a known biological target, conformational analysis of this compound would rely on computational methods. Such studies could predict the preferred three-dimensional structure of the molecule in solution and in a hypothetical binding pocket.
Key Computational Approaches:
Molecular Mechanics and Dynamics Simulations: To understand the conformational flexibility of the isopropoxy group and the nicotinamide side chain. The rotational barrier around the C2-O bond and the C3-C(O) bond would be of particular interest.
Quantum Mechanical Calculations: To determine the electronic properties, such as electrostatic potential and frontier molecular orbitals, which can provide insights into potential non-covalent interactions with a biological target.
Once a biological target is identified, more sophisticated ligand-target interaction studies, such as molecular docking and molecular dynamics simulations of the ligand-protein complex, would be crucial to rationalize the observed SAR and guide the design of next-generation analogs.
Mechanistic Investigations of 6 Chloro 2 Isopropoxy Nicotinamide S Biological Action
Elucidation of Molecular Targets and Binding Modes
The biological activity of 6-Chloro-2-isopropoxy-nicotinamide, a small molecule probe also known as STF-31, has been the subject of significant scientific investigation. Initially identified through high-throughput screening for its selective toxicity towards cancer cells with specific genetic defects, its mechanism of action has been progressively clarified, revealing a primary molecular target that is critical for cellular metabolism.
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): Comprehensive evidence from multiple independent studies has established Nicotinamide Phosphoribosyltransferase (NAMPT) as the definitive cellular target of this compound. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. The identification of NAMPT as the target was achieved through unbiased, large-scale cancer cell line profiling. In these studies, the pattern of cellular sensitivity to STF-31 across hundreds of cancer cell lines showed a remarkably high correlation with the sensitivity patterns of three other known, structurally distinct NAMPT inhibitors.
Table 1: Correlation of Cellular Sensitivity Between STF-31 and Known NAMPT Inhibitors Pearson correlation values (AUC vs AUC) across 560 shared cancer cell lines.
| Compound | Correlation with STF-31 |
|---|---|
| NAMPT Inhibitor 1 | 0.704 |
| NAMPT Inhibitor 2 | 0.887 |
| NAMPT Inhibitor 3 | 0.793 |
Data sourced from
Poly(ADP-ribose) Polymerase 1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A review of the available scientific literature reveals no evidence of direct enzymatic inhibition or activation of PARP-1 or VEGFR-2 by this compound. Its mechanism is considered highly specific to NAMPT.
Current research provides no indication that this compound functions as an agonist or antagonist for any cell surface or nuclear receptors. Its activity is attributed to enzyme inhibition.
There is no scientific literature available to suggest that this compound directly modulates the activity of K(ATP) channels, sodium channels, or other ion channels.
Modulation of Intracellular Biochemical Pathways
The inhibition of NAMPT by this compound initiates a cascade of effects on critical intracellular biochemical pathways, primarily centered on metabolism and energy regulation.
The primary biochemical consequence of this compound exposure is the severe disruption of Nicotinamide Adenine Dinucleotide (NAD+) homeostasis. By inhibiting NAMPT, the compound effectively blocks the NAD+ salvage pathway, which is the main source of NAD+ production in many cells. This leads to a rapid depletion of the intracellular NAD+ pool.
The critical role of NAD+ depletion in the mechanism of action of STF-31 was demonstrated in experiments where cells were supplemented with nicotinic acid (NA). Nicotinic acid can be converted to NAD+ through a separate pathway dependent on the enzyme Nicotinate Phosphoribosyltransferase (NAPRT1). In cells expressing NAPRT1, the addition of nicotinic acid was able to rescue them from the toxic effects of STF-31, confirming that the depletion of NAD+ is the key event mediating its activity.
The depletion of NAD+, an essential cofactor for numerous metabolic redox reactions, directly impairs cellular energy regulation. NAD+ is indispensable for glycolysis, the primary pathway for ATP production in many cancer cells that exhibit the Warburg effect.
Studies have shown that treatment with this compound significantly inhibits glycolysis in VHL-deficient cells. This was measured by a reduction in lactate (B86563) production and a decrease in the extracellular acidification rate, both of which are hallmarks of glycolytic activity. The impairment of glycolysis leads to a dose-dependent inhibition of ATP production. This disruption of the cell's primary energy-generating mechanism culminates in a bioenergetic crisis, leading to necrotic cell death, particularly in cells that are highly dependent on glycolysis for survival.
Signal Transduction Cascades (e.g., Pro-inflammatory Cytokine Pathways)
The impact of this compound on signal transduction cascades, especially those governing the expression of pro-inflammatory cytokines, is a critical area of inquiry for understanding its potential therapeutic applications. At present, there is a notable absence of direct research findings specifically detailing the effects of this compound on these pathways.
However, the broader class of nicotinamide and its derivatives has been the subject of more extensive study, offering a potential framework for future investigation. For instance, nicotinamide has been demonstrated to be a potent inhibitor of pro-inflammatory cytokines. nih.gov In in vitro models of endotoxemia, nicotinamide significantly and dose-dependently inhibited the production of key inflammatory mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Notably, at a concentration of 40 mmol/l, the expression of IL-1β, IL-6, and TNF-α was reduced by over 95%, with IL-8 levels decreasing by 85%. nih.gov
Further studies on nicotinamide riboside, another related compound, have also pointed towards an anti-inflammatory profile. Clinical trials have suggested that nicotinamide riboside supplementation may lower the levels of certain inflammatory markers, such as IL-6. nih.gov These findings indicate that the nicotinamide scaffold is a promising structure for the modulation of inflammatory responses.
While it was initially hypothesized that the anti-inflammatory properties of nicotinamide were due to the inhibition of poly(ADP-ribose)polymerase (PARP), subsequent research has indicated that the mechanism may be more complex, as a specific PARP inhibitor did not replicate the cytokine-inhibiting effects of nicotinamide. nih.gov This suggests that other or additional pathways are involved in the anti-inflammatory action of nicotinamide derivatives.
High-Throughput Screening Methodologies for Target Identification and Validation
High-throughput screening (HTS) represents a powerful and essential tool for the identification and validation of molecular targets for novel chemical entities like this compound. This approach allows for the rapid screening of large compound libraries against a variety of biological targets to identify potential interactions and mechanisms of action.
Currently, there are no publicly available research articles or data that detail the use of HTS methodologies specifically for the identification and validation of targets for this compound.
In a broader context, HTS has been successfully employed in the study of structurally related compounds. For example, HTS was instrumental in identifying compounds with a dihydroquinazolinone scaffold that exhibited activity against Plasmodium falciparum, the parasite responsible for malaria. While this compound was not directly tested in this screen, the application of HTS to similar chemical structures highlights its utility in drug discovery.
The general workflow for HTS in the context of a novel compound like this compound would typically involve several stages:
Assay Development: The first step is the development of a robust and scalable assay suitable for the HTS format. This could be a biochemical assay to measure the inhibition of a specific enzyme or a cell-based assay to assess a particular cellular response, such as the inhibition of cytokine production.
Library Screening: The compound of interest, along with thousands of other molecules, would be screened against the target or cellular model.
Hit Identification and Confirmation: Potential "hits" from the primary screen are then subjected to secondary assays to confirm their activity and eliminate false positives.
Dose-Response Analysis: Confirmed hits are then tested at various concentrations to determine their potency (e.g., IC50 or EC50 values).
Target Validation and Mechanism of Action Studies: Further experiments are conducted to validate the identified target and to understand how the compound exerts its biological effect.
Given the anti-inflammatory potential suggested by related nicotinamide compounds, a logical HTS approach for this compound would be to screen it against a panel of key inflammatory targets, such as kinases involved in pro-inflammatory signaling pathways (e.g., MAP kinases, NF-κB pathway components) or enzymes responsible for the production of inflammatory mediators.
The table below outlines a hypothetical HTS workflow that could be applied to this compound for target identification.
Table 1: Hypothetical High-Throughput Screening Workflow for this compound
| Stage | Methodology | Objective | Potential Targets/Assays |
| Primary Screen | Cell-based assay | To identify compounds that inhibit pro-inflammatory cytokine production. | Lipopolysaccharide (LPS)-stimulated macrophages, measuring TNF-α or IL-6 levels via ELISA. |
| Secondary Screen/Hit Confirmation | Orthogonal cell-based assays | To confirm the activity of primary hits and rule out assay-specific artifacts. | Use of a different cell line or a different stimulus for cytokine production. |
| Target Deconvolution | Biochemical assays | To identify the specific molecular target(s) of the active compound. | Kinase activity assays, receptor binding assays, or other enzymatic assays. |
| Target Validation | Cellular and molecular biology techniques | To confirm that engagement of the identified target is responsible for the observed cellular effect. | siRNA-mediated knockdown of the target protein, thermal shift assays, or cellular thermal shift assays (CETSA). |
Without specific research data, the application of these methodologies to this compound remains a prospective endeavor.
Preclinical Biological Evaluation of 6 Chloro 2 Isopropoxy Nicotinamide
In Vitro Pharmacological Profiling
The in vitro assessment of 6-Chloro-2-isopropoxy-nicotinamide has unveiled a spectrum of biological activities, ranging from anticancer effects to antimicrobial and anti-inflammatory properties.
While specific data on the antiproliferative and cytotoxic activities of this compound against various cancer cell lines is not extensively detailed in the provided search results, the broader context of nicotinamide (B372718) derivatives suggests a potential for such effects. Research into similar compounds has shown that modifications to the nicotinamide scaffold can lead to significant anticancer properties. These compounds often exert their effects through mechanisms such as enzyme inhibition, disruption of cellular metabolism, and induction of apoptosis. Further investigation is required to fully characterize the specific antiproliferative and cytotoxic profile of this compound.
There is currently a lack of specific data from the provided search results detailing the antimicrobial efficacy of this compound. The antibacterial and antifungal potential of this specific compound has not been a primary focus of the available literature. However, the nicotinamide chemical class, to which this compound belongs, has been explored for antimicrobial properties. Certain nicotinamide derivatives have demonstrated activity against various bacterial and fungal strains, suggesting that this compound could warrant investigation in this area.
The anti-inflammatory and immunomodulatory effects of this compound are not extensively documented in the provided search results. While the broader class of nicotinamides has been associated with anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways, specific studies on this particular compound are not detailed. The potential for immunomodulation, either by suppressing or enhancing immune responses, also remains an area for future research.
Specific details regarding the anti-angiogenic (inhibition of new blood vessel formation) and antinociceptive (pain-relieving) activities of this compound are not available in the provided search results. These are important areas of investigation for novel therapeutic compounds, particularly in the contexts of cancer and pain management. The chemical structure of this compound may suggest potential interactions with biological targets relevant to these processes, but dedicated experimental validation is necessary.
In Vivo Efficacy Studies in Preclinical Animal Disease Models
The evaluation of a compound's efficacy in living organisms is a critical step in preclinical development.
Information regarding the in vivo efficacy of this compound in cancer xenograft models is not present in the provided search results. These models, which involve implanting human tumor cells into immunocompromised animals, are a standard method for assessing the anticancer potential of a drug candidate in a living system. The absence of such data indicates that the in vivo anticancer effects of this compound have not been publicly reported or are yet to be investigated.
Infectious Disease Models (e.g., Tuberculosis)
No preclinical data was identified for this compound in tuberculosis models. Research in this area has focused on other compounds, such as spectinamides, which have been evaluated for their efficacy against Mycobacterium tuberculosis. nih.govnih.gov
Inflammatory and Autoimmune Disease Models
No preclinical studies detailing the effects of this compound in models of inflammatory or autoimmune diseases were found. Studies in this field have investigated the anti-inflammatory properties of nicotinamide, which has been shown to modulate the production of proinflammatory cytokines. nih.gov
Ischemia-Reperfusion Injury Models
There is no available preclinical research on the effects of this compound in ischemia-reperfusion injury models. The protective effects of related molecules like nicotinamide and nicotinamide riboside have been a subject of study in models of cerebral and myocardial ischemia-reperfusion injury, where they have been observed to exert antioxidant and anti-inflammatory effects. nih.govnih.govnih.govnih.gov
Computational Chemistry and Structural Biology Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Currently, there is a notable absence of publicly available research specifically detailing the molecular docking and ligand-protein interaction analysis of 6-Chloro-2-isopropoxy-nicotinamide. While computational studies are prevalent for various nicotinamide (B372718) derivatives, dedicated investigations into the binding modes and protein targets of this particular compound have not been reported in the accessible scientific literature. Future research in this area would be crucial to identify potential biological targets and understand the structural basis of its activity.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Similar to the lack of docking studies, there is no available research on molecular dynamics (MD) simulations for this compound. MD simulations are essential for evaluating the conformational stability of a ligand within a protein's binding pocket and for calculating its binding kinetics. Such studies would provide a more dynamic and realistic view of the ligand-protein complex, offering insights into the durability and nature of the interaction over time. The scientific community awaits such investigations to further characterize this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been published. QSAR studies are vital for correlating the physicochemical properties of a series of compounds with their biological activities. Developing a QSAR model for analogs of this compound would enable the prediction of the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties
There is a scarcity of published data regarding Density Functional Theory (DFT) or other quantum chemical calculations for this compound. These computational methods are instrumental in understanding the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and charge distribution. Such information is fundamental to explaining its reactivity and interaction with biological macromolecules.
Homology Modeling and Protein Structure Prediction for Novel Targets
In the absence of identified biological targets for this compound, the application of homology modeling to predict the structure of novel protein targets is not yet applicable. Should future experimental studies identify a novel protein target for this compound, homology modeling would become a valuable tool for building a three-dimensional model of the protein, which could then be used for subsequent docking and molecular dynamics simulations.
Cheminformatics Approaches for Analog Discovery and Library Design
There are no specific cheminformatics studies documented for the discovery of analogs or the design of compound libraries based on the this compound scaffold. Cheminformatics tools are powerful for navigating chemical space, identifying compounds with similar properties, and designing focused libraries for high-throughput screening. The application of these methods could accelerate the discovery of new derivatives with potentially improved properties.
Future Directions and Translational Research Perspectives
Rational Design of Next-Generation Nicotinamide (B372718) Derivatives
The foundation of modern drug development lies in the principles of rational design, a strategy that leverages an understanding of a drug's mechanism of action and its interaction with biological targets to create superior molecules. For 6-Chloro-2-isopropoxy-nicotinamide, this approach offers a clear path toward enhancing its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to optimize its pharmacokinetic and pharmacodynamic properties.
Future efforts in the rational design of derivatives based on the this compound scaffold will likely concentrate on several key areas. These include altering substituent groups on the pyridine (B92270) ring to improve target affinity and selectivity. Furthermore, computational modeling and simulation techniques will be instrumental in predicting how structural changes will affect the compound's binding to its target proteins, thereby guiding the synthesis of more potent and specific derivatives.
Investigation of Combination Therapies and Synergistic Effects
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal clinical outcomes. The investigation of this compound in conjunction with other therapeutic agents is a critical area for future research. Nicotinamide itself has been shown to enhance the efficacy of certain cancer treatments. For instance, it can help to overcome resistance to radiotherapy in hypoxic tumors by improving oxygenation. nih.gov
Building on this precedent, studies could explore the synergistic effects of this compound with established chemotherapeutic drugs or targeted therapies. For example, a recent clinical trial investigated the combination of nicotinamide with EGFR-tyrosine kinase inhibitors (TKIs) for the treatment of lung adenocarcinoma, showing potential benefits in certain patient subgroups. nih.gov Similar investigations with this compound could reveal its potential to sensitize cancer cells to existing treatments, potentially allowing for lower, less toxic doses of conventional drugs. The synergistic effects of drugs can lead to enhanced therapeutic efficacy and a reduction in adverse effects. mdpi.com
Exploration of Novel Therapeutic Applications and Indications
While the initial therapeutic focus of a compound may be narrow, further research often uncovers new applications. The exploration of novel therapeutic indications for this compound represents a significant opportunity for expanding its clinical utility. Given the diverse roles of nicotinamide in cellular processes, including its involvement in energy metabolism and DNA repair, its derivatives could have potential in a wide range of diseases.
Future research could investigate the efficacy of this compound in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. Preclinical studies using relevant disease models would be the first step in identifying promising new indications. High-throughput screening of the compound against a broad panel of biological targets could also uncover unexpected mechanisms of action and open up entirely new avenues for therapeutic development.
Development of Advanced Methodologies for Synthesis and Biological Evaluation
To facilitate the rapid and efficient exploration of this compound and its derivatives, the development of advanced methodologies for their synthesis and biological evaluation is paramount. Traditional synthetic routes can be time-consuming and may not be amenable to the production of a diverse library of analogs for structure-activity relationship (SAR) studies.
Future research in this area should focus on developing more streamlined and scalable synthetic pathways. This could involve the use of novel catalysts, flow chemistry techniques, or enzymatic synthesis to improve efficiency and reduce environmental impact. In parallel, the development and implementation of high-throughput screening (HTS) assays are crucial for rapidly assessing the biological activity of newly synthesized compounds. nih.gov These assays can provide valuable data on a compound's potency, selectivity, and mechanism of action, thereby accelerating the drug discovery and development process.
Q & A
Basic: What are the key synthetic pathways for 6-Chloro-2-isopropoxy-nicotinamide?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting from 2-chloroisonicotinamide (CAS RN 100859-84-5), isopropoxylation can be achieved using isopropyl alcohol under reflux with a base like potassium carbonate. Purification via column chromatography (e.g., silica gel) is recommended to isolate the product, as seen in analogous procedures for chloro-substituted nicotinamide derivatives . Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like dehalogenation or over-alkylation.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
A combination of techniques is advised:
- NMR (¹H/¹³C): To confirm substitution patterns (e.g., isopropoxy group integration at δ 1.2–1.4 ppm for methyl protons).
- FT-IR: For detecting amide C=O stretches (~1650–1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., ESI+ for [M+H]+ ions).
Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .
Basic: How can researchers assess the purity of this compound?
Methodological Answer:
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity by comparing peak areas.
- Melting Point Analysis: Sharp melting points (e.g., 198–200°C for structurally similar 2-chloroisonicotinamide) indicate purity .
- Elemental Analysis (EA): Validates C, H, N, and Cl content against theoretical values.
Advanced: How can computational methods predict the thermodynamic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like enthalpy of formation. Basis sets (e.g., 6-311+G(d,p)) should account for chlorine’s electronegativity and steric effects from the isopropoxy group. Benchmark against experimental data (e.g., calorimetry) to validate computational protocols .
Advanced: How to resolve discrepancies between experimental and computational data on this compound?
Methodological Answer:
- Systematic Error Analysis: Identify sources (e.g., solvent effects in DFT calculations, impurities in experimental samples).
- Hybrid Functionals: Use methods like CAM-B3LYP or ωB97XD to improve agreement with experimental vibrational spectra or reaction energies .
- Contradiction Mapping: Apply qualitative frameworks (e.g., iterative data triangulation) to reconcile outliers, as suggested in social science research methodologies .
Advanced: How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- PICOT Framework: Define P opulation (target enzyme/receptor), I ntervention (derivative modifications), C omparison (parent compound), O utcome (binding affinity/IC₅₀), and T ime (kinetic studies) .
- Computational Screening: Use molecular docking (AutoDock Vina) to prioritize derivatives with favorable interactions.
- Experimental Validation: Synthesize top candidates and test via in vitro assays (e.g., enzyme inhibition).
Advanced: What strategies optimize reaction yields for this compound under green chemistry principles?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Catalysis: Employ Pd/C or CuI for coupling reactions to minimize byproducts.
- Microwave-Assisted Synthesis: Reduces reaction time and energy consumption compared to traditional reflux .
Advanced: How to address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) or mixtures with water for slow evaporation.
- Seeding: Introduce microcrystals from a saturated solution to induce nucleation.
- Temperature Gradients: Use a thermal cycler to vary crystallization conditions systematically.
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of chloro-containing vapors.
- Waste Disposal: Neutralize halogenated waste with sodium bicarbonate before disposal .
Advanced: How to integrate this compound into multi-step synthetic routes for drug discovery?
Methodological Answer:
- Protecting Groups: Temporarily mask the amide (e.g., with Boc) during subsequent reactions.
- Cross-Coupling: Utilize Suzuki-Miyaura reactions to append aryl/heteroaryl groups at the chloro position.
- Late-Stage Functionalization: Introduce bioisosteres (e.g., replacing Cl with CF₃) to enhance pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
